molecular formula C19H17N B14747193 6,6-Dimethyl-6,11-dihydrobenzo[b]acridine CAS No. 2498-61-5

6,6-Dimethyl-6,11-dihydrobenzo[b]acridine

Cat. No.: B14747193
CAS No.: 2498-61-5
M. Wt: 259.3 g/mol
InChI Key: OTKRAWMRUMLXAG-UHFFFAOYSA-N
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Description

6,6-Dimethyl-6,11-dihydrobenzo[b]acridine is a heterocyclic compound that belongs to the acridine family Acridines are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of 6,6-Dimethyl-6,11-dihydrobenzo[b]acridine typically involves cyclization reactions. One common method includes the cyclocondensation of appropriate aniline derivatives with aldehydes and naphthoquinones in the presence of catalysts like L-proline in ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6,6-Dimethyl-6,11-dihydrobenzo[b]acridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like halogens or nitrating agents under acidic conditions.

Mechanism of Action

The primary mechanism of action of 6,6-Dimethyl-6,11-dihydrobenzo[b]acridine involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and affecting processes such as replication and transcription. This intercalation is driven by charge transfer and π-stacking interactions .

Comparison with Similar Compounds

6,6-Dimethyl-6,11-dihydrobenzo[b]acridine can be compared with other acridine derivatives such as:

The uniqueness of this compound lies in its specific structural modifications, which may enhance its biological activity and selectivity compared to other acridine derivatives.

Properties

CAS No.

2498-61-5

Molecular Formula

C19H17N

Molecular Weight

259.3 g/mol

IUPAC Name

6,6-dimethyl-11H-benzo[b]acridine

InChI

InChI=1S/C19H17N/c1-19(2)16-9-5-3-7-13(16)11-15-12-14-8-4-6-10-17(14)20-18(15)19/h3-10,12H,11H2,1-2H3

InChI Key

OTKRAWMRUMLXAG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2CC3=CC4=CC=CC=C4N=C31)C

Origin of Product

United States

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